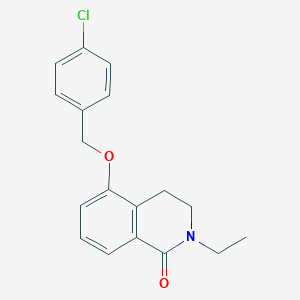

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-2-20-11-10-15-16(18(20)21)4-3-5-17(15)22-12-13-6-8-14(19)9-7-13/h3-9H,2,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIPEADVLDQFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1=O)C=CC=C2OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 2-ethyl-3,4-dihydroisoquinolin-1(2H)-one.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorobenzyl group onto the isoquinolinone core.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Positional Effects of Chlorine :

- The 4-chlorobenzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to the 2-chloro isomer (), which may disrupt optimal binding to tubulin’s colchicine site .

- Substitution at position 5 with benzyloxy groups (e.g., 4-Cl, 4-Me, or 2-Cl) modulates steric and electronic interactions, affecting potency .

Linker and Functional Group Impact :

- Carbonyl-linked substituents (e.g., 3,4,5-trimethoxybenzoyl in 16g) improve antiproliferative activity (GI50 = 51 nM) compared to alkyl or sulfonyl linkers .

- Sulfamoyloxy groups (e.g., in 17f) enhance tubulin polymerization inhibition (IC50 ~1 µM) by mimicking the sulfonate group of combretastatin A-4 .

Conformational Biasing :

- X-ray analyses () reveal that electrostatic repulsion between adjacent carbonyl groups in derivatives like 17f enforces a "steroid-like" conformation, critical for high activity . The target compound’s ethyl group at position 2 may similarly influence conformational preferences.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (MW = 335.8 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs (e.g., ’s compound, MW = 391.9 g/mol) .

Biological Activity

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the isoquinoline class. Its unique molecular structure, characterized by a chlorobenzyl ether and a dihydroisoquinoline moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C18H20ClN1O2, with a molecular weight of approximately 320.81 g/mol. The compound's structure can be represented as follows:

This compound's structural features include:

- A chlorobenzyl ether group that may enhance lipophilicity and facilitate membrane permeability.

- A dihydroisoquinoline core , which is often associated with various biological activities.

The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to these targets, while the isoquinolinone core can modulate biological activity.

Study on Isoquinoline Derivatives

A study investigating the biological activities of isoquinoline derivatives highlighted the importance of structural modifications in enhancing pharmacological effects. The findings suggested that:

- Hydroxyl group substitution can significantly alter biological activity.

- Compounds with a similar chlorobenzyl ether structure exhibited higher binding affinities to certain receptors compared to their analogs without this modification.

Comparison with Related Compounds

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 5-Bromo-N-(methoxycarbonyl)-R-(phenyl)thiazolidin | Structure | Different heterocyclic framework | Anticancer research |

| 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | Structure | Hydroxyl group substitution | Neuroprotective |

| 1-(4-chlorobenzyl)oxy-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan | Structure | Different substitution pattern | Potentially enhanced solubility |

Future Directions for Research

Further investigations are necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Specific areas for future research include:

- In vitro and in vivo studies to assess its efficacy against targeted diseases.

- Mechanistic studies to understand its interactions at the molecular level.

- Optimization of synthetic routes to improve yield and purity for potential therapeutic applications.

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogs

| Compound | Substituents | Key Bioactivity | Reference CAS |

|---|---|---|---|

| Target compound | 4-Cl-benzyloxy, 2-ethyl | Under investigation | N/A |

| 5-Chloro-3,4-dihydroisoquinolin-1-one | 5-Cl | Antiproliferative | 129075-59-8 |

| 7-Fluoro analog | 7-F | Enhanced receptor binding | N/A |

Advanced Question: How does the substitution pattern influence pharmacological activity compared to analogs?

Methodological Answer:

The 4-chlorobenzyloxy and 2-ethyl groups confer unique properties:

- Electron-withdrawing effects : The 4-Cl group enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .

- Steric bulk : The 2-ethyl group may reduce metabolic clearance compared to methyl analogs .

- Hydrogen bonding : The ether oxygen participates in intermolecular interactions (e.g., O–H⋯O bonds in crystal packing), affecting solubility .

Comparative molecular dynamics simulations can predict substituent impacts on protein-ligand interactions .

Advanced Question: What computational approaches predict the compound’s reactivity and stability?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- pKa estimation : Use software like MarvinSuite to assess protonation states under physiological pH, critical for bioavailability .

- Degradation pathways : Simulate hydrolysis/oxidation reactions via Gaussian or ORCA, validated by accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Advanced Question: How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Catalyst screening : Test Ru(II), Pd(II), or Cp*Co(III) catalysts for C–H activation efficiency .

- Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green metrics .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to identify robust conditions. For example, a 10 mol% Ru(II) catalyst at 80°C increased yields by 25% in related syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.